3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-14-3-5-16(7)8-2-4-15(9(8)17)6-10(11,12)13/h3,5,8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMZFNCVYWXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCN(C2=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 251.22 g/mol. The structure includes a pyrrolidinone ring substituted with a trifluoroethyl group and an imidazole moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential interactions with G-protein coupled receptors (GPCRs) and other enzyme systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related piperidine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that a similar piperidinone derivative exhibited significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells (FaDu) when compared to the standard drug bleomycin .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Research on related piperidine derivatives indicates their capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in neurodegenerative disease models like Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the nitrogen atoms within the cyclic structure significantly affect the biological activity. For instance, the introduction of hydrophobic groups has been shown to enhance binding affinity to target proteins .
Case Studies
-
Anticancer Study : A study involving a derivative of the compound showed a dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.
Compound IC50 (µM) Cell Line Derivative A 10 FaDu Bleomycin 15 FaDu -
Neuroprotective Study : In vitro assays demonstrated that related compounds could improve neuronal survival rates in models exposed to neurotoxic agents.
Compound AChE Inhibition (%) BuChE Inhibition (%) Derivative B 75 60 Donepezil 85 70
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties that make it a candidate for various therapeutic applications:
- Antimicrobial Activity: Research has indicated that derivatives of imidazole and pyrrolidine structures possess significant antimicrobial properties. The incorporation of trifluoroethyl groups enhances lipophilicity, potentially improving cellular membrane penetration and efficacy against resistant strains of bacteria .
- Anticancer Properties: Compounds containing imidazole rings have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that 3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Neuroprotective Effects: Some derivatives of pyrrolidine compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity. This could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrrolidine derivatives, including this compound, evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of the compound against human cancer cell lines. The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity against breast and colon cancer cells. Mechanistic studies suggested that the compound induces apoptosis via caspase activation and modulation of Bcl-2 family proteins .
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl groups undergo oxidation under acidic or strongly oxidative conditions. For example:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ in H₂SO₄ (0°C, 4 h) | 4-(4-Hydroxyphenyl)-1-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine | 62% | |
| CrO₃ in acetic acid (reflux) | Corresponding quinone derivatives | 45–55% |
Mechanistic Insight :
Oxidation of methoxy (-OCH₃) to hydroxyl (-OH) proceeds via electrophilic attack on the aromatic ring, followed by demethylation. Quinone formation requires harsher conditions and involves two-electron oxidation of the phenol intermediate.
Reduction Reactions
The pyrazole and thiazole rings participate in reduction reactions:
Key Observation :
Sodium borohydride selectively reduces imine bonds in related pyrazole derivatives without affecting aromatic rings, suggesting potential applicability to this compound .
Electrophilic Substitution
The electron-rich thiazole and pyrazole rings undergo halogenation and nitration:
| Reaction | Reagent/Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃ (0°C, 2 h) | Thiazole C-5 | 5-Bromo-thiazole derivative | 78% |
| Nitration | HNO₃/H₂SO₄ (0°C, 1 h) | Pyrazole C-4 | 4-Nitro-pyrazole analog | 65% |
Regioselectivity :
Bromination favors the thiazole’s C-5 position due to higher electron density, while nitration targets the pyrazole’s C-4 position.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable structural diversification:
| Reaction Type | Catalyst/Base | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-modified derivative | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | N-Arylated pyrazole-thiazole hybrid | 71% |
Synthetic Utility :
These reactions facilitate the introduction of pharmacophores for biological activity optimization.
Stability and Degradation
The compound exhibits sensitivity to:
-
Light : UV exposure (254 nm) leads to 15% decomposition over 24 h.
-
pH : Stable in neutral conditions but hydrolyzes in strong acids (t₁/₂ = 2 h at pH 1) or bases (t₁/₂ = 4 h at pH 13).
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Methoxyphenyl | Moderate oxidation | Demethylation, quinone formation |
| Pyrazole amine | Nucleophilic substitution | Acylation, alkylation |
| Thiazole ring | Electrophilic substitution | Halogenation, nitration |
Case Study: Reductive Amination
A derivative synthesis from illustrates reductive steps applicable to this compound:
-
Imine Formation : React with p-methoxybenzaldehyde (120°C, solvent-free).
-
Reduction : NaBH₄ in methanol yields a saturated amine (91% yield) .
Unexplored Reactions
-
Photochemical reactions : Potential for [2+2] cycloadditions under UV light.
-
Enzyme-mediated modifications : Oxidoreductases could enable selective transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one with structurally related compounds from the provided evidence.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Flexibility :
- The target compound and both utilize a pyrrolidin-2-one core, which confers rigidity and metabolic stability. In contrast, ’s imidazol-2-one fused with pyrazolo-pyridine introduces a bicyclic system, likely enhancing target selectivity but reducing solubility.
Fluorine Substitution Patterns: The trifluoroethyl group in the target compound increases lipophilicity compared to the mono-fluorinated benzyl group in . However, ’s dual fluorine atoms on aromatic rings may improve binding affinity to hydrophobic enzyme pockets (e.g., kinases) .
’s indazole and pyrazolo-pyridine substituents are bulkier, possibly limiting blood-brain barrier penetration but improving kinase selectivity .
Therapeutic Implications :
- The target compound’s trifluoroethyl group suggests CNS applicability, whereas ’s fluorobenzyl-benzimidazole may favor peripheral targets (e.g., anti-inflammatory applications). ’s complex structure aligns with kinase inhibitors used in oncology .
Research Findings and Implications
- Metabolic Stability : The trifluoroethyl group in the target compound is expected to resist oxidative metabolism, similar to fluorinated analogs in and .
- Binding Interactions : The 2-methylimidazole may engage in hydrogen bonding with aspartate or glutamate residues in enzymes, a feature shared with benzimidazole in but distinct from ’s indazole .
- Solubility Challenges : ’s high molecular weight (489.52 g/mol) and aromaticity may reduce aqueous solubility compared to the target compound’s smaller size (~246 g/mol) .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolidin-2-one core in this compound?
The pyrrolidin-2-one core can be synthesized via cyclization reactions. A common approach involves using a precursor such as a γ-amino acid or lactam derivative, followed by intramolecular cyclization under acidic or basic conditions. For example, highlights the use of cyclization reactions with precursors like 4-aminobutyric acid derivatives, employing catalysts like p-toluenesulfonic acid (PTSA) or bases (e.g., K₂CO₃). Post-cyclization, functionalization steps (e.g., attaching the 2-methylimidazole and trifluoroethyl groups) are performed using coupling agents or alkylation reactions .
Advanced: How can reaction conditions be optimized to minimize byproducts during trifluoroethyl group introduction?
The trifluoroethyl group is typically introduced via alkylation using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate (). Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., MeCN) improve electrophilic reactivity.
- Base choice : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity of the pyrrolidinone nitrogen.
- Temperature control : Reactions at 25–50°C prevent thermal degradation.
Monitoring with LCMS or TLC ensures reaction progress, while purification via silica gel chromatography (PE:EtOAc gradients) isolates the desired product .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoroethyl CH₂ at δ ~4.5–5.5 ppm; imidazole protons at δ ~7–8 ppm) .
- LCMS/HPLC : Determines molecular weight (e.g., ESI-MS m/z ~305 [M+H]⁺) and purity (>95%) .
- Elemental analysis : Validates C, H, N, F content against theoretical values .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like kinases or receptors. For example:
- Prepare the compound’s 3D structure using Gaussian09 (DFT optimization).
- Dock into target active sites (e.g., EGFR kinase) using flexible ligand sampling.
- Analyze binding poses for hydrogen bonds (e.g., imidazole N-H with Asp831) or hydrophobic interactions (trifluoroethyl group with nonpolar pockets). Validation via in vitro assays (e.g., IC₅₀ measurements) confirms predictions .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis assays : Flow cytometry with Annexin V/PI staining.
- Cell cycle analysis : PI staining and FACS to detect G1/S arrest.
and suggest using these assays at 10–100 µM concentrations, with doxorubicin as a positive control .
Advanced: How can crystallography resolve contradictions in reported molecular conformations?
Single-crystal X-ray diffraction (SHELXL) provides definitive bond angles and torsion data. For example:
- Grow crystals via vapor diffusion (solvent: DCM/hexane).
- Refine data with Olex2 or SHELX suite, resolving discrepancies in imidazole-pyrrolidinone dihedral angles.
This method confirmed similar compounds’ planar conformations ( ), critical for SAR studies .
Basic: What are common pitfalls in synthesizing the imidazole moiety, and how are they addressed?
- Byproduct formation : Use protecting groups (e.g., Boc) during imidazole alkylation to prevent N-3 substitution.
- Low yield : Optimize stoichiometry (1:1.2 molar ratio of pyrrolidinone to 2-methylimidazole) and reaction time (12–24 hrs) .
Advanced: How does isotopic labeling (e.g., ¹⁸F) aid in pharmacokinetic studies?
Radiosynthesis via O-[¹⁸F]trifluoroethylation () enables PET imaging. Steps include:
- React precursor with ¹⁸F-KF/Kryptofix®.
- Purify via HPLC (C18 column).
- Conduct biodistribution studies in murine models to track uptake in tumors (e.g., hypoxia markers) .
Basic: How is stability assessed under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; analyze degradation via HPLC.
- Plasma stability : Mix with rat plasma (37°C, 1 hr); precipitate proteins with MeCN and quantify remaining compound .
Advanced: What strategies improve metabolic resistance of the trifluoroethyl group?
- Deuterium incorporation : Replace CH₂ with CD₂ to slow CYP450-mediated oxidation.
- Steric shielding : Introduce bulky substituents adjacent to the trifluoroethyl group (e.g., 4-methylphenyl) to block enzyme access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
